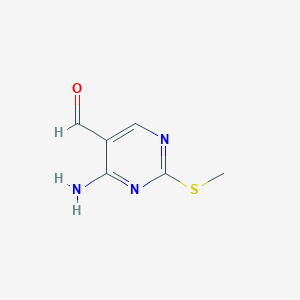
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
概要
説明
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound that serves as a precursor in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a fundamental structure in many pharmaceuticals and agrochemicals. The compound's functional groups, such as the amino and methylthio groups, allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, microwave-assisted synthesis has been employed to create pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde derivatives . This method highlights the efficiency of microwave irradiation in reducing reaction times, especially when primary amines are involved. Another study reports the synthesis of methyl esters of N-substituted amino acids starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, which shares a similar methylthio group as in 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde . These methods demonstrate the potential pathways for synthesizing related compounds.
Molecular Structure Analysis
Chemical Reactions Analysis
Chemical reactions involving pyrimidine derivatives are diverse. The SNAr (nucleophilic aromatic substitution) reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been studied, resulting in amination, solvolysis, and condensation products . These reactions are influenced by structural factors and the presence of alkoxide ions. Additionally, the synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives involves the condensation of a related compound, 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, with aldehydes and urea under microwave-assisted conditions . These studies provide insights into the types of reactions that 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde might undergo.
Physical and Chemical Properties Analysis
科学的研究の応用
-
Pharmaceutical Chemistry
- Application : 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is used for the preparation of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase .
- Method : The compound is used as a pharmaceutical intermediate . The specific methods of application or experimental procedures are not provided in the sources.
- Results : These compounds are being studied for the treatment of cancer . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
-
Medicinal Chemistry
- Application : Pyrimidines, including 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures are not provided in the sources.
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
-
Antimicrobial Research
- Application : Substituted pyrimidine derivatives containing 4-amino and 5-cyano substituted derivatives are synthesized and evaluated for their in vitro biological assay antibacterial activity .
- Method : Biginelli typed three component reactions between an aldehyde, malononitrile, and a urea constituent give a rapid facile pyrimidine ring .
- Results : The products were assayed for their in vitro biological assay antibacterial activity against S. pyogenes MTCC - 442, S. aureus MTCC - 96, E. coli MTCC - 443, and B. subtilis MTCC - 441 bacterial strain and antifungal activity against Aspergillus niger MTCC - 282 and Candida albicans MTCC - 227 .
- Chemical Synthesis
- Application : 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde can be used for the preparation of various chemical compounds .
- Method : One of the commonly employed methods for the preparation of 2,6-disubstituted derivatives of 4-aminopyrimidine-5-carbaldehyde is the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group .
-
Molecular Modeling
-
Chemical Safety Research
Safety And Hazards
The safety information for “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
将来の方向性
特性
IUPAC Name |
4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONQMFYFJRAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304313 | |
| Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
CAS RN |
770-31-0 | |
| Record name | 770-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

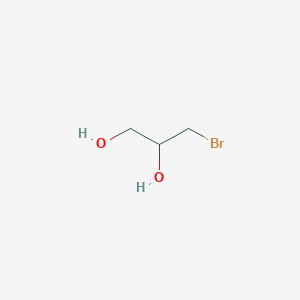
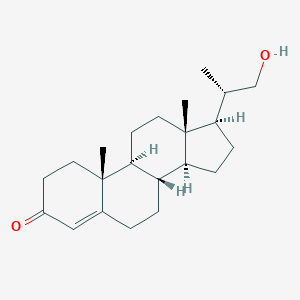
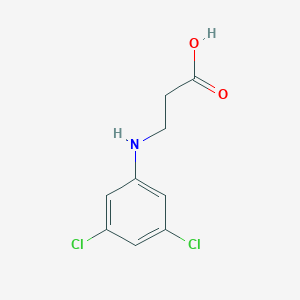
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
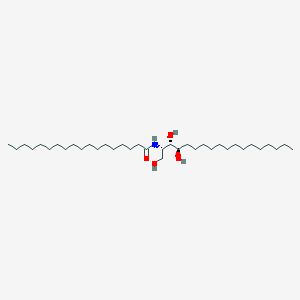
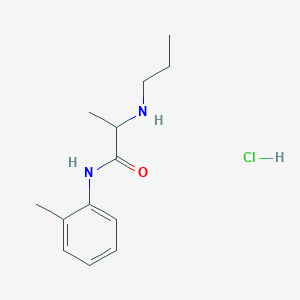
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
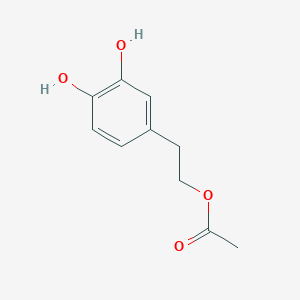
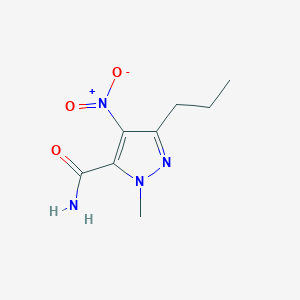
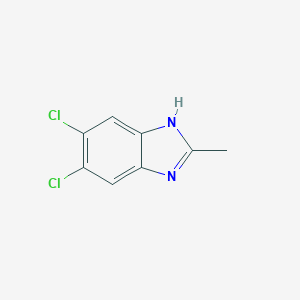
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
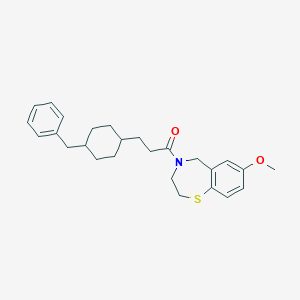
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)